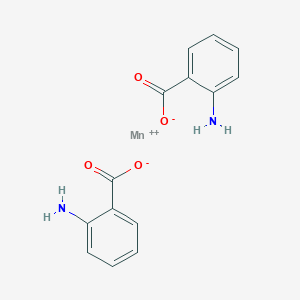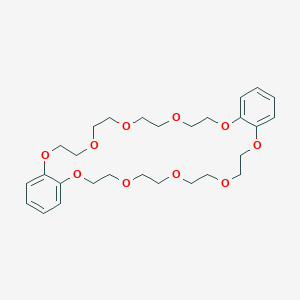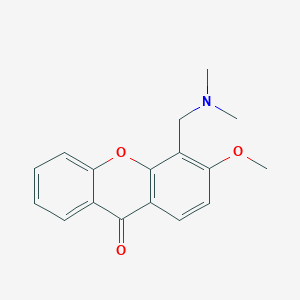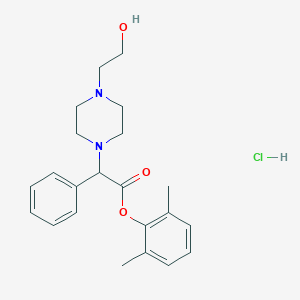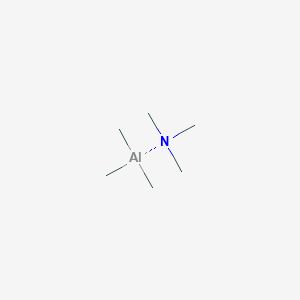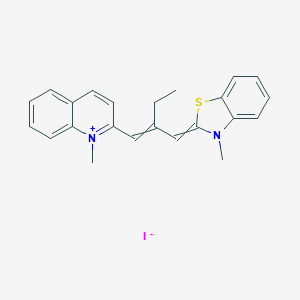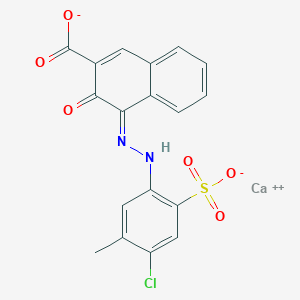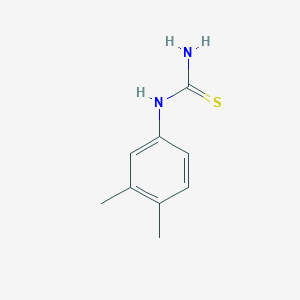
(3,4-二甲基苯基)硫脲
描述
“(3,4-Dimethylphenyl)thiourea” is a chemical compound with the CAS Number: 16738-18-4 . It has a molecular weight of 180.27 . The IUPAC name for this compound is N-(3,4-dimethylphenyl)thiourea .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesis process is usually carried out in an aqueous medium .Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)thiourea” is represented by the InChI Code: 1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) . The InChI key is SVVAZPFKTDKAAN-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiourea compounds are known to be involved in various organic transformations . They are used as intermediates in several organic synthetic reactions .Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)thiourea” is a powder with a melting point of 185-187 .科学研究应用
Organic Synthesis
Thiourea and its derivatives, including “(3,4-Dimethylphenyl)thiourea”, have become a significant focal point within the organic synthesis field . They are used as intermediates in several organic synthetic reactions . Their structure and activity have been the focus of research over the past five years, highlighting the significant progress made in the field of organic synthesis .
Pharmaceutical Industry
Thiourea derivatives are used in the pharmaceutical industry . They have been synthesized by the reaction of various anilines with CS2 . The synthesized compounds have been characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Antibacterial Properties
Research has demonstrated that thiourea derivatives possess antibacterial properties . They have been screened for their antibacterial potentials . For instance, compound 4 was found to be more active against selected bacterial strains .
Antioxidant Properties
Thiourea derivatives also exhibit antioxidant properties . They have been screened for their antioxidant potentials . Compound 1 was found to be more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals .
Anticancer Properties
Thiourea derivatives have been found to possess anticancer properties . They have been evaluated for their potential to inhibit various enzymes .
Anti-inflammatory Properties
Thiourea derivatives have anti-inflammatory properties . They have been evaluated for their potential to inhibit various enzymes .
Anti-Alzheimer Properties
Thiourea derivatives have been found to possess anti-Alzheimer properties . They have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Antimalarial Properties
Thiourea derivatives have been found to possess antimalarial properties . They have been evaluated for their potential to inhibit various enzymes .
作用机制
Target of Action
(3,4-Dimethylphenyl)thiourea, like other thiourea derivatives, has been found to interact with several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, such as carbohydrate digestion (α-amylase and α-glucosidase) and neurotransmission (AChE and BuChE).
Mode of Action
Thiourea derivatives are known to inhibit the activity of the aforementioned enzymes . This inhibition could be due to the compound binding to the active site of the enzymes, preventing their normal function.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the digestion of carbohydrates, potentially leading to decreased glucose absorption . The inhibition of AChE and BuChE can affect cholinergic neurotransmission, potentially leading to changes in nerve signal transmission .
Result of Action
The inhibition of the target enzymes by (3,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially lead to decreased blood glucose levels . The inhibition of AChE and BuChE could potentially affect nerve signal transmission .
安全和危害
属性
IUPAC Name |
(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAZPFKTDKAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357613 | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)thiourea | |
CAS RN |
16738-18-4 | |
| Record name | 16738-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,4-dimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the N-H…S hydrogen bonding observed in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea?
A1: The research paper demonstrates that N-benzoyl-N'-(3,4-dimethylphenyl)thiourea molecules arrange themselves in a specific pattern within the crystal structure. This arrangement is stabilized by N-H…S hydrogen bonding, where the nitrogen-bound hydrogen atom of one molecule interacts with the sulfur atom of an adjacent molecule []. This type of interaction influences the compound's physical properties like melting point, solubility, and stability in solid form. Understanding such intermolecular interactions is crucial for predicting how a compound might interact with biological targets, which is a fundamental step in drug discovery.
Q2: The paper mentions a C=S bond distance. Why is this information relevant?
A2: The C=S bond distance in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea is reported as 1.667(2) Å []. This bond length provides insights into the electronic properties and reactivity of the thiourea group. Variations in bond lengths within a molecule, influenced by factors like electronic effects and intermolecular interactions, can affect how a compound interacts with biological systems. This information can be valuable for structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure impact its biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




